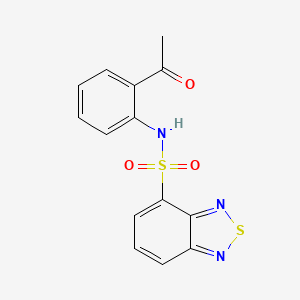![molecular formula C14H14ClN3O3S2 B4183283 {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE](/img/structure/B4183283.png)
{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE
Overview
Description
{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a 5-chloro-2-thienylsulfonyl group and an isonicotinoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 5-chloro-2-thienylsulfonyl chloride, which is then reacted with piperazine to form the sulfonylpiperazine intermediate. This intermediate is subsequently acylated with isonicotinoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized under specific conditions.
Reduction: The nitro group in the isonicotinoyl moiety can be reduced to an amine.
Substitution: The chlorine atom in the thienyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl ring may yield sulfoxides or sulfones, while reduction of the nitro group yields the corresponding amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The isonicotinoyl moiety may also interact with nucleic acids or other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-chloro-2-thienyl)sulfonyl]-4-methylpiperazine
- 1-[(5-chloro-2-thienyl)sulfonyl]proline
- 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-furoyl)piperazine
Uniqueness
{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE is unique due to the presence of both the sulfonyl and isonicotinoyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S2/c15-12-1-2-13(22-12)23(20,21)18-9-7-17(8-10-18)14(19)11-3-5-16-6-4-11/h1-6H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNXNPLFAWJLSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(tetrahydro-2-furanyl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B4183215.png)
![N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4183231.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B4183233.png)
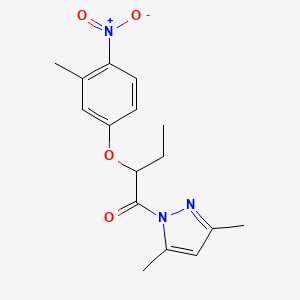
![N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B4183238.png)
![(4-ETHYL-5-METHYL-3-THIENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE](/img/structure/B4183244.png)
![N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B4183251.png)
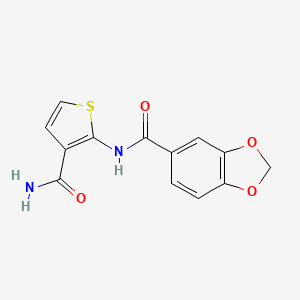
![4-methyl-N-[4-(morpholine-4-carbonyl)phenyl]-5-phenylthiophene-2-carboxamide](/img/structure/B4183262.png)
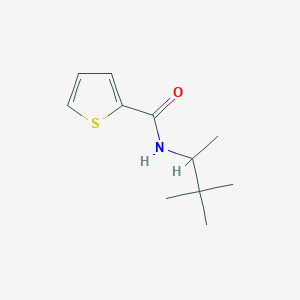
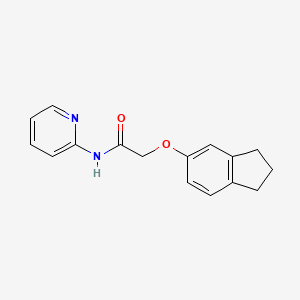
![2-chloro-4,5-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4183275.png)
![5-METHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE](/img/structure/B4183290.png)
